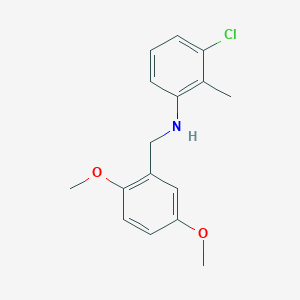![molecular formula C19H20N2O2 B5713639 N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide, also known as BPPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPPA belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide exerts its effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase. N-[4-(butyrylamino)phenyl]-3-phenylacrylamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects. N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide is its ability to selectively inhibit the activity of specific enzymes without affecting other cellular processes. Additionally, N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on N-[4-(butyrylamino)phenyl]-3-phenylacrylamide. One of the significant future directions is to study the efficacy of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide in various cancer models and to investigate its potential use as a chemotherapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of the solubility of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide can enhance its potential applications in scientific research.
Conclusion:
In conclusion, N-[4-(butyrylamino)phenyl]-3-phenylacrylamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been studied for its various biochemical and physiological effects and has shown promising results in various experimental setups. Further studies are needed to elucidate the mechanism of action of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide and to identify its potential applications in various scientific research fields.
Synthesis Methods
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide can be synthesized using a two-step process. In the first step, 4-aminobenzophenone is reacted with butyric anhydride to obtain N-(4-butyrylamino)benzophenone. In the second step, N-(4-butyrylamino)benzophenone is reacted with cinnamoyl chloride to obtain N-[4-(butyrylamino)phenyl]-3-phenylacrylamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been studied for its potential applications in various scientific research fields. One of the significant applications of N-[4-(butyrylamino)phenyl]-3-phenylacrylamide is in the field of cancer research. N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[4-(butyrylamino)phenyl]-3-phenylacrylamide has been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-18(22)20-16-10-12-17(13-11-16)21-19(23)14-9-15-7-4-3-5-8-15/h3-5,7-14H,2,6H2,1H3,(H,20,22)(H,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGXKSVWLMXMX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butyrylamino)phenyl]-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)


![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)






![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)